Selectivity Over hMC3R, hMC4R, and hMC5R: A >300-Fold Discrimination Ratio in cAMP Functional Assays
hMC1R agonist 1 demonstrates at least 300-fold higher potency for hMC1R relative to the closely related receptor subtypes hMC3R, hMC4R, and hMC5R, as measured in HEK293 cell lines expressing recombinant human receptors [1]. The EC50 for hMC1R activation is 3 nM, whereas the EC50 values for hMC3R, hMC4R, and hMC5R are 902 nM, 915 nM, and >1000 nM, respectively [1]. This selectivity window is substantially larger than that observed for the non-selective parent compound melanotan-II, which binds with sub-100 nM affinity to all four receptor subtypes .
| Evidence Dimension | Receptor subtype selectivity (EC50 ratio) |
|---|---|
| Target Compound Data | hMC1R EC50 = 3 nM |
| Comparator Or Baseline | hMC3R EC50 = 902 nM; hMC4R EC50 = 915 nM; hMC5R EC50 > 1000 nM (same assay conditions) |
| Quantified Difference | ≥300-fold selectivity for hMC1R over hMC3R, hMC4R, and hMC5R |
| Conditions | cAMP accumulation assay in HEK293 cells expressing recombinant human melanocortin receptors |
Why This Matters
This >300-fold selectivity enables researchers to attribute observed biological effects specifically to MC1R activation, minimizing confounding cross-talk from MC3R-, MC4R-, or MC5R-mediated signaling pathways.
- [1] TargetMol. (n.d.). hMC1R agonist 1 (Cat. No. T76670). Retrieved from https://www.targetmol.cn View Source
